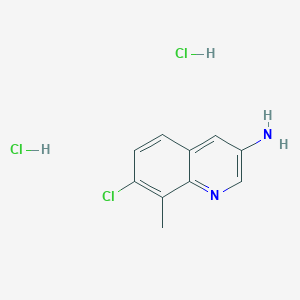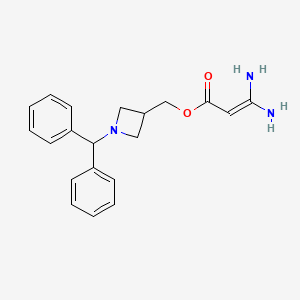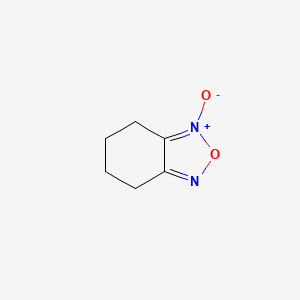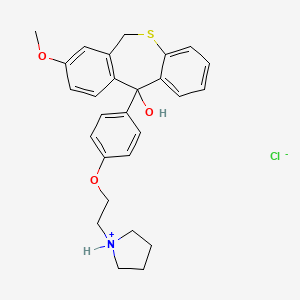
Salicylic acid, dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, dichloroacetate is a compound that combines the properties of salicylic acid and dichloroacetic acid. . Dichloroacetic acid, on the other hand, is an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. It is known for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, dichloroacetate involves the esterification of salicylic acid with dichloroacetic acid. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to proceed efficiently. The reaction conditions often involve heating the mixture to promote esterification .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, dichloroacetate can undergo various chemical reactions, including:
Esterification: As mentioned, the compound itself is formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and dichloroacetic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Catalysts: Sulfuric acid, phosphoric acid for esterification.
Hydrolysis Agents: Strong acids or bases for hydrolysis.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products Formed
Hydrolysis: Salicylic acid and dichloroacetic acid.
Oxidation: Depending on the conditions, various oxidized derivatives of salicylic acid and dichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, dichloroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of salicylic acid, dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase by the dichloroacetate component. This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation over glycolysis in cancer cells. This shift in metabolism can induce apoptosis in cancer cells . The salicylic acid component may contribute additional anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylsalicylic Acid (Aspirin): Similar in that it is also derived from salicylic acid but differs in its acetyl group instead of dichloroacetate.
Dichloroacetic Acid: Shares the dichloroacetate component but lacks the salicylic acid moiety.
Methyl Salicylate: Another ester of salicylic acid, used primarily as a flavoring agent.
Uniqueness
Salicylic acid, dichloroacetate is unique in combining the properties of both salicylic acid and dichloroacetic acid. This dual functionality allows it to potentially serve as both an anti-inflammatory agent and a metabolic modulator in cancer therapy .
Eigenschaften
CAS-Nummer |
3545-41-3 |
|---|---|
Molekularformel |
C9H6Cl2O4 |
Molekulargewicht |
249.04 g/mol |
IUPAC-Name |
2-(2,2-dichloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |
InChI-Schlüssel |
MQTWHLCJRJABMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


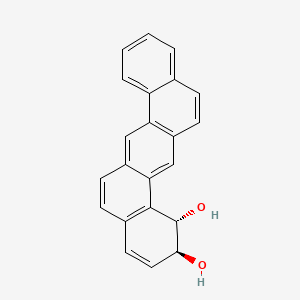
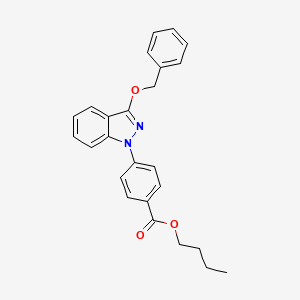
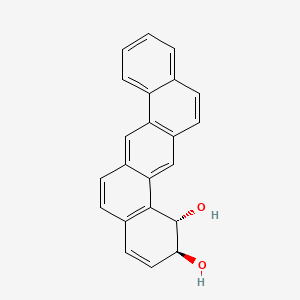

![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
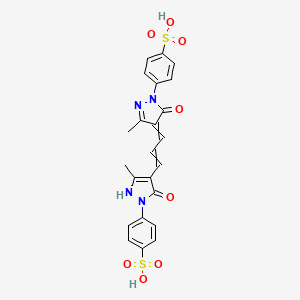
-methanone](/img/structure/B13744928.png)
